molecular formula C9H6N4 B13953787 9H-Imidazo[4,5-F]quinazoline CAS No. 25886-04-8

9H-Imidazo[4,5-F]quinazoline

Cat. No.: B13953787
CAS No.: 25886-04-8
M. Wt: 170.17 g/mol
InChI Key: LIOVKJZZRREQQM-UHFFFAOYSA-N
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Description

9H-Imidazo[4,5-F]quinazoline is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to a class of nitrogen-containing heterocycles known as azolo[a]quinazolines, which are frequently investigated for their diverse biological activities . This specific fused ring system serves as a privileged scaffold for designing novel bioactive molecules. While research on the exact compound is evolving, its structural analogs, such as imidazo[4,5-f]quinoline and pyrazolo[3,4-f]quinoline derivatives, have been identified as potent immunostimulants in preclinical models . Furthermore, the broader quinazoline core is a well-established pharmacophore in oncology, forming the basis of several approved tyrosine kinase inhibitors . The imidazo[1,2-c]quinazoline isomer has also demonstrated potent inhibitory activity against α-glucosidase, highlighting the therapeutic potential of this chemical class beyond oncology . As a key intermediate, this compound enables the synthesis of more complex derivatives for probing biological mechanisms and developing new therapeutic agents. Its synthesis can be achieved through modern metal-catalyzed protocols or multi-component reactions, which are efficient and sustainable strategies for constructing such annelated systems . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

25886-04-8

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

9H-imidazo[4,5-f]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-2,4-5H,3H2

InChI Key

LIOVKJZZRREQQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=NC=N3)C=CC2=NC=N1

Origin of Product

United States

Chemical Reactivity and Transformations of 9h Imidazo 4,5 F Quinazoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The fused ring system of 9H-imidazo[4,5-f]quinazoline contains multiple sites susceptible to either electrophilic or nucleophilic attack. The regioselectivity of these reactions is dictated by the electron-donating or electron-withdrawing nature of the different parts of the molecule. The imidazole (B134444) ring is generally electron-rich and activates the molecule towards electrophilic attack, while the pyrimidine (B1678525) part of the quinazoline (B50416) ring is electron-deficient, making it prone to nucleophilic substitution.

For the parent quinazoline ring, the predicted order of reactivity for electrophilic substitution is at positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov Nitration is a known electrophilic substitution reaction for quinazoline, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.govscispace.com

Detailed studies on the closely related analogue, 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, provide significant insight into the electrophilic substitution patterns. researchgate.net Depending on the reaction conditions, electrophilic attack can be directed to either the furan (B31954) substituent or the quinoline (B57606) fragment of the fused system. researchgate.net

Table 1: Electrophilic Substitution Reactions on a 2-(2-Furyl)-3-methyl-3H-imidazo[4,5-f]quinoline Analog

Reaction Reagent and Conditions Product Citation
Bromination Bromine in acetic acid Substitution on the furan ring researchgate.net
Nitration Nitric acid in sulfuric acid Substitution at the C5-position of the quinoline fragment researchgate.net
Formylation Vilsmeier-Haack reagent (DMF/POCl₃) Substitution on the furan ring researchgate.net
Acylation Acetic anhydride (B1165640) Substitution on the furan ring researchgate.net

| Sulfonation | Concentrated sulfuric acid | Substitution at the C5-position of the quinoline fragment | researchgate.net |

Regarding nucleophilic substitution, the quinazoline nucleus is generally susceptible to attack by anionic reagents, particularly at the C4 position. nih.govscispace.com The two primary nucleophilic substitution reactions reported for the basic quinazoline structure involve sodamide and hydrazine, which yield 4-amino and 4-hydrazine quinazoline, respectively, likely through intermediate addition products. nih.gov This reactivity is fundamental for the synthesis of various derivatives.

Ring-Opening and Ring-Closing Reaction Dynamics

The construction and cleavage of the imidazo[4,5-f]quinazoline ring system are key aspects of its chemistry. Ring-closing reactions constitute the primary methods for synthesizing the core scaffold, while ring-opening reactions represent a potential transformation under specific conditions.

Ring-Closing Reactions (Synthesis): The synthesis of the imidazoquinazoline core and its derivatives can be achieved through various strategies, often involving the formation of the imidazole or the pyrimidine ring onto a pre-existing fragment.

From Diamines: A common method for forming the imidazole ring is the reaction of a suitable diamine with an aldehyde. For instance, 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline was synthesized via the Weidenhagen reaction, which involves treating quinoline-5,6-diamine (B1297419) with furfural. researchgate.net

Copper-Catalyzed Cyclization: Intramolecular N-arylation reactions catalyzed by copper salts are effective for constructing fused heterocyclic systems. For example, functionalized benzimidazo[1,2-c]quinazoline (B3050141) derivatives have been efficiently produced from bromo-substituted quinazolin-4(3H)-imines using a CuI catalyst. nih.gov

Tandem Processes: One-pot, transition-metal-free methods have been developed for synthesizing related isomers like benzo nih.govscispace.comimidazo[1,2-a]quinazolines from substituted aryl aldehydes and ketones. nih.gov

Multicomponent Reactions: Novel imidazo[4,5-g]quinazoline derivatives have been prepared through a multi-component reaction involving a 5-aminobenzimidazole (B183301) library, which proceeds through a cascade of transformations including Schiff base formation and intramolecular hetero-Diels-Alder reaction. researchgate.net

Ring-Opening Reactions: While the this compound ring system is generally stable, related isomers have been shown to undergo ring-opening under certain conditions. For example, some benzimidazo[1,2-c]quinazoline derivatives have been observed to be unstable in acidic environments. nih.gov Treatment of a fluoro-substituted benzimidazo[1,2-c]quinazoline with aqueous HCl led to the cleavage of the quinazoline ring, yielding a ring-opened product, while the imidazole ring remained intact. nih.gov This suggests that the quinazoline portion of the fused system can be susceptible to hydrolytic cleavage.

Derivatization at Specific Positions of the Imidazo[4,5-F]quinazoline Core

The derivatization of the this compound scaffold is crucial for modulating its chemical and biological properties. Substitutions can be introduced at various positions on both the imidazole and quinazoline rings.

N-Alkylation: Alkylation typically occurs on the nitrogen atoms of the imidazole ring. The alkylation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide in a KOH-DMSO system resulted in a mixture of two isomeric N-methyl derivatives: 2-(2-furyl)-1-methyl-1H- and 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinolines, with the latter being the predominant product. researchgate.net

Substitution on the Aromatic Core: As detailed in section 3.1, electrophilic substitution reactions provide a direct route to introduce functional groups onto the quinazoline portion of the molecule. researchgate.net Furthermore, nucleophilic substitution of pre-installed leaving groups, such as halogens, is a widely used strategy. For instance, the synthesis of various 4-aminoquinazoline derivatives is commonly achieved through the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom at the C4-position. Current time information in Bangalore, IN.

Table 2: Examples of Derivatization Reactions on Imidazoquinazoline and Related Scaffolds

Reaction Type Position(s) Reagents/Conditions Resulting Functional Group(s) Citation
N-Alkylation N1 or N3 Methyl iodide, KOH, DMSO N-Methyl researchgate.net
Nitration C5 HNO₃, H₂SO₄ Nitro (-NO₂) researchgate.net
Sulfonation C5 H₂SO₄ Sulfonic acid (-SO₃H) researchgate.net
Hydrazinolysis C5 (of triazolo[1,5-a]quinazoline analog) Hydrazine hydrate Hydrazinyl (-NHNH₂) nih.gov

| Amination | C4 (of chloro-substituted quinazoline) | Primary/Secondary Amines | Amino (-NRR') | Current time information in Bangalore, IN. |

Functional Group Interconversions on the Imidazo[4,5-F]quinazoline Scaffold

Once functional groups are introduced onto the this compound scaffold, they can be further transformed into other functionalities through various interconversion reactions. These transformations significantly expand the chemical diversity of accessible derivatives. While specific examples on the this compound core are not extensively documented, the reactivity can be inferred from standard organic synthesis principles applied to the functional groups introduced via methods described previously.

For example, a nitro group, which can be introduced at the C5-position, is a versatile precursor for other functional groups. researchgate.net It can be reduced to an amino group, which can then undergo a wide array of subsequent reactions such as diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups.

Table 3: Plausible Functional Group Interconversions on a Functionalized Imidazo[4,5-f]quinazoline Scaffold

Starting Functional Group Reagent(s) Product Functional Group General Reaction Type
Nitro (-NO₂) H₂, Pd/C or SnCl₂, HCl Amino (-NH₂) Reduction
Amino (-NH₂) NaNO₂, HCl then CuX (X=Cl, Br, CN) Halide (-X), Cyano (-CN) Sandmeyer Reaction
Amino (-NH₂) Acyl chloride, Pyridine (B92270) Amide (-NHCOR) Acylation
Bromo (-Br) Arylboronic acid, Pd catalyst Aryl (-Ar) Suzuki Coupling
Carboxylic Acid (-COOH) SOCl₂, then an amine Amide (-CONHR) Amide Formation

These interconversions allow for the fine-tuning of the molecule's properties by enabling the synthesis of a vast library of derivatives from a few key functionalized intermediates.

Systematic Structural Modifications and Their Mechanistic Implications

The exploration of the this compound core has revealed that even subtle changes to its structure can lead to significant shifts in biological activity and mechanistic pathways.

The nature and position of substituents on the imidazo[4,5-f]quinazoline ring system play a critical role in molecular recognition and binding to biological targets.

Amino Group Substitution: A series of 9-(substituted amino)imidazo[4,5-f]quinolines were synthesized and evaluated for their antitapeworm activity. nih.gov This highlights the importance of the amino group at the C-9 position for this specific biological effect.

Aryl/Alkyl Moieties: The type of aryl or alkyl groups at position 3 of the quinazoline ring is crucial for the antiproliferative activity of some derivatives. For instance, a meta-tolyl group at R1 and a chloro group at R2 resulted in a potent compound, more so than other substitutions. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: In the development of pyrimidine fused quinoline derivatives, it was observed that 2-bromobenzaldehydes with electron-donating substituents generally produced better yields compared to those with electron-withdrawing groups. nih.gov For certain quinazolinone-β-carboline hybrids, electron-donating groups like methoxy (B1213986) and methyl on the phenyl rings were found to be optimal for cytotoxic activity. jscimedcentral.com

Halogenation: The incorporation of a halogen, particularly a chloro substituent, on an aryl ring attached to a theophylline (B1681296) bioisostere of triazinoquinazolines was found to increase its bronchodilator potency. openmedicinalchemistryjournal.com

Hydrophobic and Steric Factors: The presence of hydrophobic alkyl groups has been identified as crucial for the antiviral activity of certain quinoline derivatives, suggesting that structural modifications significantly impact efficacy. In the context of coordination cages, the solvophobic contribution of aromatic ring substituents to guest binding can be quantified, demonstrating the importance of these non-polar interactions. rsc.org

Table 1: Effect of Substituents on the Biological Activity of Imidazo[4,5-f]quinazoline Analogues

Compound Series Substituent Modification Observed Effect on Activity Reference
9-(substituted amino)imidazo[4,5-f]quinolinesVariation of the amino group at C-9Modulated antitapeworm activity nih.gov
Quinazoline-4-one/chalcone hybridsAryl/alkyl groups at position 3Crucial for antiproliferative activity nih.gov
Pyrimidine fused quinolinesElectron-donating vs. electron-withdrawing groupsBetter yields with electron-donating groups nih.gov
TriazinoquinazolinesHalogen substitution on aryl ringIncreased bronchodilator potency openmedicinalchemistryjournal.com
Quinoline derivativesHydrophobic alkyl groupsCrucial for antiviral activity

The arrangement of the fused rings in imidazoquinazolines and their analogues has a profound impact on their biological properties. Different isomeric forms can exhibit vastly different or even completely absent activity, underscoring the geometric and electronic requirements for target interaction. researchgate.net

Linear vs. Angular Isomers: In a study of fused tricyclic quinazoline analogues as EGFR tyrosine kinase inhibitors, the linear imidazo[4,5-g]quinazoline was found to be the most potent compound. acs.org The corresponding angular isomers were significantly less effective. acs.org This suggests that the linear geometry is crucial for fitting into the ATP binding site of the EGFR. acs.org

Pyrazolo[3,4-f]quinoline vs. Pyrazolo[4,3-f]quinoline: Structure-activity studies on imidazo[4,5-f]quinoline derivatives revealed that pyrazolo[3,4-f]quinoline derivatives possessed potent in vivo immunostimulatory effects. nih.gov In contrast, the regioisomeric pyrazolo[4,3-f]quinoline derivatives were found to be inactive. nih.gov This stark difference in activity is attributed to altered receptor binding due to the different arrangement of the fused rings.

Imidazo[4,5-f]quinoline vs. Imidazo[4,5-c]quinoline: The fusion position of the imidazole ring to the quinoline core is a key determinant of biological activity. Imidazo[4,5-f]quinolines are structurally distinct from isomers like imidazo[4,5-c]quinolines, which exhibit different biological activities.

Table 2: Influence of Ring Isomerism on Biological Activity

Isomeric Pair Active Isomer Inactive/Less Active Isomer Biological Activity Reference
Imidazo[4,5-g]quinazolinesLinearAngularEGFR Tyrosine Kinase Inhibition acs.org
PyrazoloquinolinesPyrazolo[3,4-f]quinolinePyrazolo[4,3-f]quinolineImmunostimulation nih.gov
ImidazoquinolinesImidazo[4,5-f]quinolineImidazo[4,5-c]quinolineVaried (e.g., antitapeworm vs. antiviral)

Exploration of Bioisosteric Replacements within the Imidazo[4,5-f]quinazoline System

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and biological properties of a lead compound. nih.gov In the context of the imidazo[4,5-f]quinazoline system, this has involved the substitution of key structural motifs with other groups that possess similar steric and electronic properties.

Pyrazolo[3,4-f]quinoline as a Bioisostere: As mentioned previously, pyrazolo[3,4-f]quinoline derivatives have been identified as potent immunostimulants, emerging from SAR studies of imidazo[4,5-f]quinolines. nih.gov This suggests that the pyrazole (B372694) ring can act as a successful bioisosteric replacement for the imidazole ring in this context.

Triazino[4,3-c]quinazolines as Theophylline Bioisosteres: In the search for novel bronchodilators, 1,2,4-triazino[4,3-c]quinazolines were designed as bioisosteres of theophylline. openmedicinalchemistryjournal.com This modification led to compounds with significant protection against histamine-induced bronchospasm. openmedicinalchemistryjournal.com

1,2,4-Oxadiazole as an Ester/Amide Bioisostere: While not a direct replacement within the imidazo[4,5-f]quinazoline core itself, the principle of using 1,2,4-oxadiazoles as bioisosteres for ester and amide groups is a relevant concept in the broader field of quinazoline chemistry. nih.gov This highlights a potential strategy for future modifications of side chains attached to the core scaffold.

Rational Design Principles Based on SAR Data for this compound Derivatives

The accumulated SAR data provides a foundation for the rational design of new this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Targeting Specific Kinases: Based on SAR studies, quinazoline-based multi-kinase inhibitors have been rationally designed. nih.gov For example, detailed SAR and computer modeling studies led to the identification of a potent dual FLT3/AURKA inhibitor with anti-proliferative activities in AML cell lines. nih.gov

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the imidazoquinazoline scaffold with other pharmacophores. For instance, quinazolinone-β-carboline conjugates have been designed as DNA intercalative topoisomerase I inhibitors. jscimedcentral.com

Structure-Based Design: The analysis of co-crystal structures of related compounds, such as those with a 9H-pyrimido[4,5-b]indole core, can inform the design of new imidazo[4,5-f]quinazoline analogues. acs.org This approach allows for the targeted modification of specific regions of the molecule to improve interactions with the target protein. acs.org

Computational Modeling: Molecular docking and molecular dynamics simulations are increasingly used to gain deeper mechanistic insights and guide the design of new derivatives. researchgate.net These computational tools can help to predict the binding modes and affinities of novel compounds, thereby prioritizing synthetic efforts. researchgate.net

Conclusion

Spectroscopic and Structural Characterization of 9h Imidazo 4,5 F Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the 9H-Imidazo[4,5-F]quinazoline scaffold and its substituents can be determined.

Proton NMR (¹H-NMR)

Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons on the fused ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern on the quinazoline (B50416) and imidazole (B134444) rings. For instance, in a study of 2,3-disubstituted quinazolin-4(3H)-one derivatives, aromatic protons were observed in the range of δ 6.62-8.23 ppm. sapub.org The NH proton of the imidazole ring often appears as a broad singlet and its chemical shift can vary depending on the solvent and concentration. For example, in one study, the NH proton of a 6-arylbenzimidazo[1,2-c]quinazoline was observed at δ 8.89 ppm. scielo.br

Table 1: Representative ¹H-NMR Data for this compound Derivatives

Compound/DerivativeSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2,3-Bis(4-fluorophenyl)imidazo[1,2-c]pyrazolo[1,5-a]quinazolineCDCl₃ + formic acidAromatic H8.60, 8.36, 7.78–7.74, 7.62–7.51, 7.30, 7.03d, d, m, m, t, t8.0, 8.3, -, -, 8.5, 8.6 nih.gov
2-Phenylbenzo acs.orgsapub.orgimidazo[1,2-a]imidazo[1,2-c]quinazolineCDCl₃Aromatic H8.70, 8.40, 8.37, 8.19, 8.04, 7.92–7.90, 7.77–7.73, 7.59–7.55, 7.52–7.47, 7.41–7.37dd, s, d, dd, dd, m, m, m, m, m7.9, 1.6; -; 8.4; 7.6, 1.7; 8.4, 1.5; -; -; -; -; - nih.gov
6-Arylbenzimidazo[1,2-c]quinazoline DerivativeCDCl₃Aromatic H6.83, 7.06-8.21, 8.72t, m, d7.4, -, 5.25 scielo.br
3-phenyl-2- ((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-oneDMSO-d₆ArH + NH7.26-8.11m- sapub.org
5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolineDMSO-d₆Aromatic H7.32-7.60, 7.98, 8.59m, d, d-, 5.35, 5.45 mdpi.com

Note: This table is interactive and can be sorted by column.

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbon atoms in the heterocyclic rings of this compound derivatives typically resonate in the aromatic region of the spectrum, from approximately δ 110 to 160 ppm. The chemical shifts are influenced by the electronic effects of substituents and the nature of the fused rings. For example, in a series of 6-arylbenzimidazo[1,2-c]quinazolines, the aromatic carbons were observed in the range of δ 113.1 to 154.1 ppm. scielo.br The carbonyl carbon in quinazolinone derivatives is particularly deshielded and appears further downfield, often above δ 160 ppm. sapub.orgsapub.org

Table 2: Representative ¹³C-NMR Data for this compound Derivatives

Compound/DerivativeSolventCarbon TypeChemical Shift (δ, ppm)Reference
2,3-Bis(4-fluorophenyl)imidazo[1,2-c]pyrazolo[1,5-a]quinazolineCDCl₃Aromatic C, Heterocyclic C163.9, 162.8, 141.5, 139.2, 138.7, 133.7, 133.4, 132.6, 132.1, 130.0, 127.0, 126.9, 124.7, 123.9, 123.4, 116.8, 115.7, 115.6, 112.3, 92.5 nih.gov
2-Phenylbenzo acs.orgsapub.orgimidazo[1,2-a]imidazo[1,2-c]quinazolineCDCl₃Aromatic C, Heterocyclic C145.4, 142.0, 141.2, 140.8, 132.8, 132.7, 130.9, 130.6, 128.9, 128.2, 125.9, 125.5, 125.4, 124.6, 123.3, 120.0, 115.0, 114.9, 113.1, 108.8 nih.gov
6-Arylbenzimidazo[1,2-c]quinazoline DerivativeCDCl₃Aromatic C114.0, 114.2, 121.6, 123.4, 125.6, 127.3, 128.8, 132.6, 135.6, 141.8, 146.8, 157.2, 168.4 scielo.br
Substituted this compoundDMSO-d₆Aromatic C, Heterocyclic C160.2, 147.6, 144.4, 143.9, 133.4, 132.9, 132.1, 128.0, 125.2, 122.6, 122.5, 119.1, 118.6, 115.3, 114.6, 112.4, 111.1 rsc.org
5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolineDMSO-d₆Aromatic C, Heterocyclic C39.69, 44.83, 55.90, 56.60, 74.08, 106.45, 107.06, 110.57, 140.87, 141.12, 145.00, 151.59, 154.32 mdpi.com

Note: This table is interactive and can be sorted by column.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The this compound core and its derivatives exhibit characteristic absorption bands. The N-H stretching vibration of the imidazole ring is typically observed in the region of 3100-3500 cm⁻¹. scielo.br The C=N stretching vibration of the imidazole and quinazoline rings usually appears in the 1650-1550 cm⁻¹ range. scielo.br If a carbonyl group is present, as in quinazolinone derivatives, a strong C=O stretching band will be observed around 1700-1660 cm⁻¹. sapub.orgsapub.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-H (Imidazole)Stretch3100 - 3500 scielo.br
C-H (Aromatic)Stretch3000 - 3100 nih.gov
C=N (Quinazoline, Imidazole)Stretch1550 - 1650 scielo.brresearchgate.net
C=O (Quinazolinone)Stretch1660 - 1700 sapub.orgsapub.org
C-NStretch1130 - 1350 scielo.br

Note: This table is interactive and can be sorted by column.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. acs.orgrsc.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. The molecular ion peak (M⁺) is typically observed, and its m/z value corresponds to the molecular weight of the compound. scielo.br Fragmentation often involves the cleavage of substituent groups or the rupture of the heterocyclic rings, providing insights into the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound derivatives, being highly conjugated systems, exhibit characteristic absorption bands in the UV-Vis region. These absorptions correspond to π→π* and n→π* electronic transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents. For instance, studies on quinazoline-based compounds have shown absorption spectra with distinct bands, and the experimental data often align well with theoretical calculations. researchgate.netresearchgate.net In some cases, these compounds exhibit fluorescence, and their emission spectra can also be analyzed. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions. For example, X-ray diffraction analysis of acs.orgrsc.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives has confirmed their non-planar, pincer-like conformation. nih.gov Similarly, the crystal structure of a 7-fluoro-1-isopropyl-3-methyl-8-[6-[3-(1-piperidyl)propoxy]-3-pyridyl]imidazo[4,5-c]quinolin-2-one derivative was determined, providing detailed information about its solid-state packing. google.com

Computational and Theoretical Investigations of 9h Imidazo 4,5 F Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of heterocyclic compounds. These methods model the electronic structure from first principles, providing a basis for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. scispace.com It has been widely applied to quinazoline (B50416) and its fused heterocyclic derivatives to determine optimized geometries, electronic distributions, and other molecular properties. researchgate.netrsc.orgresearchgate.net DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G, provide a detailed picture of the ground-state electronic configuration. researchgate.netsapub.orgchemrj.org

These studies typically involve full geometry optimization of the molecule to find its most stable conformation (lowest energy state). From this optimized structure, various electronic properties are calculated. For instance, DFT has been used to analyze the electronic structure of related imidazo[1,5-a]quinoline (B8571028) and imidazo[1,2-a]quinoxaline (B3349733) systems, revealing the distribution of electron density and the nature of chemical bonds within the fused rings. rsc.orgchemrj.org The results from these calculations are crucial for understanding the molecule's intrinsic stability and for providing the foundational geometric and electronic data needed for further analyses like HOMO-LUMO and MEP mapping. researchgate.net

HOMO-LUMO Analysis and Reactivity Predictions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sapub.orgnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. sapub.org For quinazoline-based systems, DFT calculations have been used to determine the energies of these orbitals. sapub.orgfrontiersin.org Analysis of the spatial distribution of HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attacks, respectively.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These parameters, derived from DFT, are instrumental in QSAR studies. sapub.org

Table 1: Calculated Quantum Chemical Reactivity Descriptors for a Series of Quinazolin-4-one Derivatives Data calculated at the B3LYP/6-311G(d,p) level of theory. Data is illustrative for related quinazolinone structures.

Compound HOMO (eV) LUMO (eV) Energy Gap (Egap, eV) Hardness (η) Softness (S) Electronegativity (χ)
Derivative 1 -6.995 -2.305 4.690 2.345 0.213 4.650
Derivative 2 -6.128 -1.522 4.606 2.303 0.217 3.825
Derivative 3 -5.798 -1.528 4.270 2.135 0.234 3.663
Derivative 4 -5.201 -3.679 1.522 0.765 0.653 4.440
Derivative 5 -5.578 -3.754 1.824 0.912 0.548 4.666

Source: Adapted from experimental and computational studies on quinazolin-4-one derivatives. sapub.org

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. sapub.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.netsapub.org Green and yellow areas indicate regions of neutral or intermediate potential.

For heterocyclic systems like imidazoquinazolines, MEP analysis can pinpoint the most reactive atoms. For example, the nitrogen atoms in the imidazole (B134444) and quinazoline rings, with their lone pairs of electrons, are often identified as centers of negative potential (red or yellow), making them likely sites for protonation or interaction with electrophiles. researchgate.net This visual representation of charge distribution complements HOMO-LUMO analysis and provides a more complete picture of the molecule's reactive behavior. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. frontiersin.org This method is extensively used in drug design to build predictive models that can estimate the activity of novel molecules and guide the synthesis of more potent analogues. plos.orgnih.gov

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that define a relationship between independent variables (molecular descriptors) and a dependent variable (biological activity, such as IC₅₀). nih.gov For quinazoline and imidazoquinazoline derivatives, numerous 2D and 3D-QSAR models have been developed to predict activities like antitumor, antimicrobial, or enzyme inhibitory effects. frontiersin.orgnih.govmdpi.com

The development process involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. This set is typically divided into a training set for building the model and a test set for validating its predictive power. plos.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the series. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to find the best correlation between a subset of descriptors and the observed biological activity. frontiersin.orgimist.ma

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Key statistical parameters include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validation coefficient (q² or Q²), which assesses its internal robustness and predictive performance. plos.orgplos.org External validation using the test set provides the ultimate proof of the model's predictive power. frontiersin.org

For quinazoline derivatives, QSAR models have shown high predictive accuracy, with reported R² values often exceeding 0.8 and Q² values greater than 0.6, indicating robust and reliable models. frontiersin.orgplos.org

Table 2: Example of Statistical Validation Parameters for QSAR Models of Quinazoline Derivatives

Model Type Target R² (Coefficient of Determination) Q² (Cross-validation Coefficient) Reference
2D-QSAR Antitumor (MCF7) 0.885 0.814 nih.gov
Hybrid QSAR EGFR (Wild Type) 0.843 Not Reported plos.orgplos.org
3D-QSAR (CoMSIA) Osteosarcoma 0.987 0.630 frontiersin.org

Identification of Key Physico-chemical Descriptors

A crucial outcome of QSAR modeling is the identification of the specific molecular properties, or descriptors, that are most influential in determining biological activity. These descriptors provide mechanistic insights into how a molecule interacts with its biological target. nih.gov

For quinazoline-based compounds, a variety of descriptors have been found to be significant. nih.gov These can be broadly categorized as:

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (log P), which relates to hydrophobicity, and molar refractivity (MR).

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: These include quantum chemical parameters like HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations. imist.ma

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule.

Studies on imidazoquinazoline derivatives have shown that properties like molecular polar surface area (PSA) and adherence to Lipinski's "rule of five" are important for drug-like characteristics. nih.gov The identification of these key descriptors allows medicinal chemists to rationally design new derivatives by modifying the scaffold to optimize these properties for enhanced biological activity. nih.govplos.org

Table 3: Key Descriptors Identified in QSAR Studies of Quinazoline-based Compounds

Descriptor Category Descriptor Name Significance/Correlation with Activity Reference
Physicochemical Log P Relates to membrane permeability and hydrophobic interactions. nih.gov
Physicochemical Total Polar Surface Area (TPSA) Influences absorption and membrane transport. nih.gov
Electronic Dipole Moment Affects polarity and binding interactions. sapub.org
Topological Wiener Index Describes molecular branching and compactness. nih.gov
Electronic HOMO/LUMO Energy Relates to the molecule's ability to participate in charge-transfer interactions. imist.ma
Constitutional Number of Rotatable Bonds Influences conformational flexibility and binding entropy. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how derivatives of 9H-imidazo[4,5-f]quinazoline interact with protein targets at a molecular level.

Molecular docking studies have been crucial in identifying the binding modes of imidazoquinazoline derivatives. For instance, in the context of designing inhibitors for enzymes like phosphodiesterase 7 (PDE7) and epidermal growth factor receptor (EGFR), docking simulations reveal key interactions. Derivatives of the related quinazoline scaffold have been shown to form hydrogen bonds and π-π stacking interactions within the active sites of their target proteins. For example, in studies on PDE7A inhibitors, the pyrimidine (B1678525) ring of a quinazoline derivative was observed to form π-π stacking interactions with phenylalanine and tyrosine residues, while a nitrogen atom in the quinazoline ring participated in a hydrogen bond with a glutamine residue. nih.gov Similarly, docking of quinazoline derivatives into the EGFR active site has highlighted the importance of hydrogen bonding with specific residues for inhibitory activity. ajol.infonih.gov

The binding energy scores from these simulations help in ranking potential inhibitors. For example, docking studies of imidazo[1,2-c]quinazolines against α-glucosidase have shown binding energies ranging from -7.62 to -8.59 kcal/mol, indicating strong potential for inhibition. nih.gov These computational predictions of binding modes and affinities are essential for the rational design of more potent and selective inhibitors based on the this compound core.

Table 1: Predicted Binding Interactions of Imidazoquinazoline Derivatives from Molecular Docking Studies

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Interaction TypesReference
Imidazo[1,2-c]quinazolinesα-glucosidaseNot specifiedNot specified nih.gov
Quinazoline DerivativesPhosphodiesterase 7A (PDE7A)Phe416, Tyr211, Gln413π-π stacking, Hydrogen bond nih.gov
Quinazoline DerivativesEpidermal Growth factor Receptor (EGFR)ALA-896, ASP-892, LYS-855, GLY-893Hydrogen bond ajol.info
Imidazo[4,5-g]quinoline-4,9-dioneAcinetobacter baumannii efflux pumps (adeB, adeG, adeJ)Not specifiedNot specified nih.gov

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold serves as an excellent starting point for such screening efforts.

In one study, a pharmacophore model based on a potent quinazoline compound was used to screen the eMolecules database, leading to the identification of 19 potential hits. frontiersin.org These hits were then further evaluated using 3D-QSAR and docking, demonstrating the power of virtual screening in rapidly identifying novel compounds with desired biological activities. frontiersin.org Another collaborative virtual screening effort focusing on 2-aryl-quinazoline derivatives for treating Trypanosoma cruzi infection successfully expanded the structure-activity relationship (SAR) and identified promising hit compounds. acs.org This approach allows for the efficient exploration of chemical space to discover new ligands with improved potency and pharmacokinetic properties based on the core imidazoquinazoline structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is invaluable for assessing the stability of ligand-protein complexes and understanding the energetic landscapes of their binding.

MD simulations are frequently employed to validate the binding poses obtained from molecular docking and to assess the stability of the ligand-protein complex. For instance, 200-nanosecond MD simulations of quinazoline derivatives complexed with EGFR demonstrated the stability and consistent interaction of the ligands within the binding site. nih.govfrontiersin.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the dynamics of the complex. Stable RMSD values for the protein-ligand complex indicate that the ligand remains securely bound in its predicted orientation throughout the simulation. nih.govabap.co.in

These simulations can also reveal the importance of specific conformational features for activity. For example, MD simulations of quinazolinone inhibitors of MMP-13 highlighted that a U-shaped conformation was pivotal for maintaining key hydrogen bonding interactions with the target protein. nih.gov

Table 2: Summary of Molecular Dynamics Simulation Studies on Quinazoline Derivatives

Derivative/ComplexSimulation LengthKey Stability FindingsAnalytical MetricsReference
Quinazoline derivatives with EGFR200 nsStable and consistent ligand interactionMM/GBSA nih.govfrontiersin.org
Quinazoline derivatives with FtsZ and GyrB5 nsStable complexes with RMSD values within acceptable rangeRMSD, RMSF abap.co.in
Quinazoline derivatives with PDE7A100 nsStable protein-ligand complexRMSD nih.gov
Quinazolinone derivatives with MMP-1310 nsU-shaped conformation enhanced hydrogen bondingRMSD nih.gov
Quinazoline-4(3H)-one-7-carboxamide with sEH200 nsStable H-bonding with catalytic triadRMSD, Interaction Occupancy acs.org

Mapping the free energy landscape of ligand binding provides a comprehensive understanding of the binding process, including the identification of intermediate states and transition states. rsc.org Techniques like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are commonly used to calculate the binding free energy of a ligand to a protein from MD simulation trajectories.

For quinazoline derivatives targeting EGFR, MM/GBSA calculations corroborated the docking scores, with more negative values indicating stronger binding affinity. nih.govfrontiersin.org Similarly, for novel phosphodiesterase 7 (PDE7) inhibitors based on a quinazoline scaffold, MM-GBSA calculations revealed significantly more favorable binding free energies for the designed compounds compared to a known reference inhibitor. nih.gov These free energy calculations are crucial for refining lead compounds, as they provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and molecular flexibility. More advanced methods like metadynamics can be used to reconstruct the full free energy landscape, revealing the pathways of ligand unbinding. biorxiv.org

Mechanistic Biological Studies of 9h Imidazo 4,5 F Quinazoline and Its Analogues

Enzyme Inhibition Mechanisms

Derivatives of the imidazoquinazoline and quinazoline (B50416) core structures have been identified as potent inhibitors of several classes of enzymes, playing crucial roles in various pathological conditions.

Kinase Inhibition (e.g., Tyrosine Kinases, EGFR, CDK2)

The quinazoline scaffold is a prominent feature in many kinase inhibitors. mdpi.com These compounds often act as competitive inhibitors at the ATP-binding site of the enzyme. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: A number of fused tricyclic quinazoline analogues have shown potent inhibitory activity against the tyrosine kinase activity of EGFR. researchgate.net For instance, the linear imidazo[4,5-g]quinazoline (Compound 8) was found to be an extremely potent inhibitor of EGFR, with an IC₅₀ value of 0.008 nM for the phosphorylation of a phospholipase C-gamma-1 fragment. researchgate.net Cellular studies confirmed that this compound could enter cells and selectively inhibit EGF-stimulated signal transmission by competing with ATP at the receptor's binding site. researchgate.net Other imidazo[1,2-a]quinazoline derivatives have also demonstrated significant anti-proliferative activities against various cancer cell lines, with IC₅₀ values in the micromolar range, comparable to the drug Erlotinib. nih.gov A series of 4-anilino quinazoline derivatives showed selective inhibitory activities against EGFR mutants, with compound 9h being particularly effective against TEL-EGFR-L858R-BaF3 with a GI₅₀ of 0.008 μM. bohrium.com Furthermore, some 4-phenoxyquinazoline (B3048288) compounds have been developed as dual inhibitors of EGFR and c-Met. mdpi.com

Dual EGFR/VEGFR-2 Inhibition: Substituted thiourea (B124793) quinazoline-based derivatives have been synthesized as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Compounds with a thiourea group linked by an ether at position-4 of the quinazoline scaffold showed high potency, with IC₅₀ values as low as 0.02 μM for EGFR and 0.05 μM for VEGFR-2. mdpi.com

Aurora Kinase Inhibition: 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov One compound from this series demonstrated IC₅₀ values of 84.42 nM for Aurora A and 14.09 nM for Aurora B. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: The cyclin-dependent kinase 2 (CDK2) is a recognized target for quinazoline-based compounds. bohrium.com Targeting CDK2 and EGFR-ERK signaling pathways can produce synergistic anticancer effects. mdpi.com

Compound Class/DerivativeTarget Kinase(s)IC₅₀ / GI₅₀ ValueReference
Imidazo[4,5-g]quinazoline (Compound 8)EGFR0.008 nM researchgate.net
4-Anilino quinazoline (Compound 9h)TEL-EGFR-L858R-BaF30.008 μM bohrium.com
4-Phenoxyquinazoline (Derivative 6)EGFR64.8 nM mdpi.com
4-Phenoxyquinazoline (Derivative 6)c-Met137.4 nM mdpi.com
Substituted thiourea quinazoline (Compound 39)EGFR0.02 μM mdpi.com
Substituted thiourea quinazoline (Compound 39)VEGFR-20.05 μM mdpi.com
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (Compound 46)Aurora A84.42 nM nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (Compound 46)Aurora B14.09 nM nih.gov
Quinazoline sulfonamide (Derivative 12)EGFRT790M0.0728 µM mdpi.com
Quinazoline sulfonamide (Derivative 12)VEGFR-20.0523 µM mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Quinazolinone derivatives have been developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA damage repair. nih.gov

A series of novel PARP-1/2 inhibitors featuring an N-substituted piperazinone moiety attached to a quinazoline-2,4(1H,3H)-dione scaffold have been synthesized. drugbank.com One particular compound, Cpd36, showed remarkable enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). drugbank.com This compound also displayed high selectivity over other PARP isoforms and was found to significantly inhibit tumor growth in xenograft models. drugbank.com Another study on a quinazolinone-based BLM helicase inhibitor, compound 9h, revealed that it could trigger significant DNA damage in the telomere region and induce apoptosis, especially when used in combination with a PARP inhibitor, suggesting a synthetic lethal effect. nih.gov

Compound Class/DerivativeTarget EnzymeIC₅₀ ValueReference
Quinazoline-2,4(1H,3H)-dione (Cpd36)PARP-10.94 nM drugbank.com
Quinazoline-2,4(1H,3H)-dione (Cpd36)PARP-20.87 nM drugbank.com
Quinazoline-2,4(1H,3H)-dione (Cpd36)PARP-70.21 nM drugbank.com

Glycosidase Inhibition

Analogues of imidazoquinazoline have emerged as significant inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential agents for managing type 2 diabetes mellitus. nih.govresearchgate.net

Two series of substituted imidazo[1,2-c]quinazolines demonstrated excellent to remarkable inhibitory activity against α-glucosidase when compared to the standard drug, acarbose. nih.gov Kinetic studies of the most active compound from this series, 11j, revealed its binding mechanism to the enzyme. nih.gov Another study focused on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives, where compound 7b was identified as a potent α-glucosidase inhibitor with an IC₅₀ of 14.4 µM, approximately 53 times stronger than acarbose. researchgate.net Kinetic analysis showed that this compound acts as a competitive inhibitor. researchgate.net

Compound Class/DerivativeTarget EnzymeIC₅₀ ValueComparisonReference
Quinazolin-4(3H)-one (Compound 7b)α-glucosidase14.4 µM~53x more potent than Acarbose researchgate.net
Quinazolinone (Compound 13)α-glucosidase85.0 ± 0.5 µM9x more potent than Acarbose researchgate.net
Imidazo[1,2-c]quinazolines (Series 6 & 11)α-glucosidaseShowed significant activityMore potent than Acarbose (IC₅₀ = 750.0 ± 10.0 µM) nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory and antihypertensive epoxyeicosatrienoic acids (EETs). researchgate.netplos.org Inhibition of sEH is a therapeutic strategy for various diseases, including hypertension and inflammation. researchgate.netmdpi.com

A series of novel quinazoline-4(3H)-one derivatives were designed and evaluated as sEH inhibitors. researchgate.net Many of the synthesized compounds showed inhibitory activity similar to a commercial reference inhibitor. researchgate.net The most active compound, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g), was identified as a highly potent sEH inhibitor with an IC₅₀ of 0.5 nM, making it about twice as potent as the reference inhibitor. researchgate.net Further studies on quinazoline-4(3H)-one-7-carboxamide derivatives identified compounds that inhibited sEH activity with IC₅₀ values in the range of 0.30–0.66 μM. acs.org

Compound Class/DerivativeTarget EnzymeIC₅₀ ValueReference
Quinazoline-4(3H)-one (Compound 3g)sEH0.5 nM researchgate.net
Quinazolinone-7-carboxamide (Compounds 34, 35, 37, 43)sEH0.30–0.66 μM acs.org

Interactions with Biomolecular Targets (e.g., DNA Intercalation)

DNA is a primary target for many anticancer agents. researchgate.net Certain imidazo[4,5-f]quinazoline analogues and related structures function by intercalating into the DNA double helix, disrupting its structure and function, which can lead to cell death. researchgate.netnih.gov

A bioactivated metabolite of 2-amino-3-methylimidazo[4,5-f]quinolone (IQ), a compound found in cooked meats, forms an adduct with guanine (B1146940) in DNA. nih.gov Structural studies of this N2-dG-IQ adduct revealed that the IQ moiety intercalates into the DNA duplex, stacking between neighboring base pairs. nih.gov This intercalation causes the complementary cytosine to be extruded into the major groove of the DNA. nih.gov Similarly, novel bohrium.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline and bis( bohrium.comnih.govresearchgate.nettriazolo)[4,3-a:4',3'-c]quinazoline derivatives have been designed as DNA intercalators. researchgate.net Several of these compounds displayed potent DNA-binding affinities, with IC₅₀ values for DNA intercalation lower than that of the known anticancer drug Doxorubicin, indicating a strong interaction. researchgate.net Hybrid molecules linking C3-quinazolinone to a β-carboline core have also been shown to act as DNA intercalative topoisomerase I inhibitors. jscimedcentral.com

Compound Class/DerivativeBiomolecular TargetIC₅₀ of DNA IntercalationReference
bohrium.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline (Compound 16)DNA26.03 µM researchgate.net
bohrium.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline (Compound 18)DNA28.37 µM researchgate.net
bohrium.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline (Compound 11)DNA30.84 µM researchgate.net
bohrium.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline (Compound 5)DNA33.56 µM researchgate.net
Doxorubicin (Reference)DNA31.27 µM researchgate.net

Modulation of Cellular Pathways (e.g., cell cycle regulation, signal transduction pathways)

The biological effects of imidazo[4,5-f]quinazoline analogues are often mediated through the modulation of critical cellular pathways, including those that control cell proliferation and inflammatory responses.

Cell Cycle Regulation: Many quinazoline derivatives exert their anticancer effects by inducing cell cycle arrest. For example, a 4-aniline quinazoline derivative (compound 9h) was found to suppress cell proliferation by causing cell cycle arrest in the G0-G1 phase. bohrium.com Other quinazoline derivatives have been shown to arrest the cell cycle at the G1 phase, S phase, or G2-M phase. mdpi.comresearchgate.net Specifically, imidazo[1,2-a]quinazolines can induce cell growth arrest at the G0 phase. nih.gov A 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative induced cell cycle arrest at the G2/M phase. nih.gov

Signal Transduction Pathways: Imidazoquinoline derivatives have been shown to modulate key inflammatory signaling pathways. A series of imidazo[4,5-c]quinoline derivatives were found to potently and simultaneously inhibit the JAK/STAT and NF-κB signaling pathways. nih.gov The lead compound, 8l, demonstrated potent inhibition of interferon-stimulated genes (IC₅₀: 3.3 nM) and the NF-κB pathway (IC₅₀: 150.7 nM), leading to a decreased release of multiple proinflammatory cytokines. nih.gov The ability of these compounds to inhibit receptor tyrosine kinases, as discussed previously, is a primary mechanism for shutting down oncogenic signal transduction pathways initiated by growth factors like EGF. researchgate.netgoogle.com

Immunostimulatory Mechanisms (excluding in vivo efficacy and therapeutic use)

The immunostimulatory properties of 9H-Imidazo[4,5-F]quinazoline and its analogues are primarily attributed to their interaction with the Toll-like receptor (TLR) family, key players in the innate immune system. These synthetic compounds can mimic pathogen-associated molecular patterns (PAMPs), leading to the activation of immune cells.

Analogues of this compound, particularly those within the broader imidazoquinoline class, are recognized as potent agonists of TLR7 and TLR8. plos.orgportlandpress.com These receptors are located in the endosomes of immune cells such as dendritic cells, macrophages, and B-cells, and are naturally activated by single-stranded viral RNA. nih.gov The binding of imidazoquinoline analogues to TLR7 and/or TLR8 initiates a cascade of intracellular signaling events.

Upon agonist binding, TLR7 and TLR8 recruit the adaptor protein MyD88, which in turn activates a series of downstream signaling molecules. This ultimately leads to the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). plos.orgnih.gov The activation of these transcription factors is a critical step, as they translocate to the nucleus and induce the expression of a wide array of genes involved in the immune response. mdpi.comnih.gov

The activation of the NF-κB pathway is a central mechanism for the pro-inflammatory response induced by these compounds. pacific.edunih.gov Studies on related quinazoline derivatives have shown that they can influence the phosphorylation and nuclear translocation of NF-κB subunits, although the precise point of intervention in the pathway can vary between different analogues. pacific.edunih.gov For instance, some quinazoline analogues have been found to inhibit NF-κB activation, suggesting that subtle structural changes can dramatically alter the compound's effect on this pathway. pacific.edunih.gov

The activation of IRFs, on the other hand, is crucial for the induction of type I interferons (IFN-α/β), which are hallmarks of antiviral immune responses. nih.gov The differential activation of TLR7 and TLR8 can skew the immune response. TLR7 activation is strongly associated with the production of IFN-α, while TLR8 activation in human myeloid cells leads to the robust production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). portlandpress.complos.org The specific structure of the imidazoquinoline analogue can determine its selectivity for TLR7, TLR8, or its activity as a dual agonist. plos.orgplos.org

The table below summarizes the activity of various imidazoquinoline and quinazoline analogues on key molecular targets of the immunostimulatory pathway.

Compound/Analogue ClassTargetActivityReported PotencyCitation
ImidazoquinolinesTLR7/TLR8Agonist- plos.orgportlandpress.com
Dimeric Imidazoquinoline (C2-linked, 3-carbon spacer)TLR7AntagonistIC50 = 3.1 µM nih.gov
Dimeric Imidazoquinoline (C2-linked, 3-carbon spacer)TLR8AntagonistIC50 = 3.2 µM nih.gov
Quinazoline Derivative (EVP4593)NF-κB SignalingInhibitorIC50 = 11 nM nih.gov
Alkylthiourea Quinazoline (Compound 19)IL-6 ProductionInhibitorIC50 = 0.84 µM nih.gov
Alkylthiourea Quinazoline (Compound 19)TNFα ProductionInhibitorIC50 = 4.0 µM nih.gov
Isoxazolo[5,4-d]pyrimidine-4-amine (Compound 21a)TLR7AgonistEC50 = 7.8 µM acs.org

Antibiofilm Activity Mechanisms (excluding in vivo efficacy and therapeutic use)

The quinazolinone core of this compound is central to its antibiofilm activity, primarily through the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it is a critical regulator of biofilm formation and virulence factor production in many pathogenic bacteria, including Pseudomonas aeruginosa. nih.govsciopen.com

Analogues of this compound containing the quinazolinone scaffold have been shown to act as inhibitors of the Pseudomonas quinolone signal (PQS) quorum sensing system. nih.govmdpi.com This system is one of the major QS networks in P. aeruginosa and plays a significant role in biofilm formation and the production of virulence factors like pyocyanin. nih.govtandfonline.com

The key molecular target for these quinazolinone-based inhibitors is the transcriptional regulator PqsR (also known as MvfR). nih.govwhiterose.ac.uk PqsR is activated by its native ligands, PQS and its precursor 2-heptyl-4-quinolone (HHQ). Activated PqsR then induces the expression of the pqsABCDE operon, which is responsible for the synthesis of more PQS, creating a positive feedback loop. nih.gov

Quinazolinone analogues function as competitive inhibitors of PqsR. nih.govresearchgate.net They are designed to mimic the structure of the native PQS ligand, allowing them to bind to the ligand-binding domain of PqsR. nih.govtandfonline.com By occupying this binding site, the quinazolinone inhibitors prevent the binding of the natural autoinducers, thereby keeping PqsR in an inactive state. This, in turn, prevents the transcription of PqsR-regulated genes, leading to a reduction in virulence factor production and an impaired ability to form biofilms. nih.govwhiterose.ac.uk

The disruption of the PQS system by these compounds has been shown to lead to a significant reduction in the formation of P. aeruginosa biofilms. mdpi.comnih.gov Some quinazolinone derivatives have also demonstrated the ability to disrupt established, mature biofilms. researchgate.nettandfonline.com The mechanism of biofilm disruption is linked to the inhibition of the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. researchgate.net

The following table presents data on the inhibitory activity of various quinazolinone analogues against key components of the P. aeruginosa quorum sensing system and biofilm formation.

Compound/AnalogueTarget/ProcessActivityReported Potency/EffectCitation
Quinazolinone Disulfide Analogue (8q)pqs System InhibitionInhibitorIC50 = 4.5 µM nih.govresearchgate.net
Quinazolinone Analogue (6b)pqs InhibitionInhibitor73.4% inhibition at 100 µM nih.gov
Thiazole-containing Quinazolinone (18 & 19)PqsR InhibitionInhibitorIC50 < 300 nM whiterose.ac.uk
Quinazolinone Derivative (IDD-8E)Biofilm DisruptionDisruptorSignificant disruption noted researchgate.net
Pyrimidin-4-yl quinazolin-4(3H)-one (IV)MRSA Biofilm FormationInhibitorIC50 = 20.7 µM nih.gov
Quinazolinone Derivative (8a)P. aeruginosa Biofilm FormationInhibitor58% reduction at 50 µM mdpi.com

Future Directions and Perspectives in 9h Imidazo 4,5 F Quinazoline Research

Advancements in Targeted Synthesis Methodologies

The efficient and targeted synthesis of 9H-imidazo[4,5-f]quinazoline and its derivatives is fundamental to unlocking their therapeutic potential. While classical synthetic routes exist for quinazolines, future efforts will likely concentrate on modern, more efficient methodologies that offer greater control over regioselectivity and yield.

Key advancements are anticipated in the following areas:

Microwave-Assisted Synthesis: This technology has been successfully applied to prepare related heterocyclic systems, such as thiazolo[5,4-f]quinazolin-9(8H)-ones, significantly reducing reaction times and improving yields. nih.govnih.gov Its application could streamline the multistep processes often required for constructing the fused imidazoquinazoline core.

Transition Metal-Catalyzed Reactions: Methodologies employing transition metals like manganese, iron, and copper are becoming increasingly prevalent for the synthesis of the core quinazoline (B50416) ring. mdpi.com These catalytic systems enable novel C-H activation and annulation strategies, which could be adapted to create the specific [4,5-f] isomeric fusion with greater efficiency. mdpi.com

Multi-Component Reactions (MCRs): MCRs, which allow for the formation of multiple chemical bonds in a single operation, offer a powerful tool for building molecular diversity. frontiersin.org Designing one-pot reactions that combine readily available starting materials to construct the this compound skeleton would represent a significant leap in synthetic efficiency and is a promising area for future exploration. frontiersin.org

Comparison of Synthetic Methodologies for Quinazoline Scaffolds

MethodologyDescriptionPotential Advantages for this compoundReference
Classical Thermal CyclizationTraditional methods involving heating precursors like anthranilic acid with amides.Well-established procedures. mdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions.Reduced reaction times, higher yields, improved purity. nih.govnih.gov
Transition Metal CatalysisEmploys catalysts (e.g., Mn, Fe, Cu) for reactions like C-H activation and cross-coupling.High efficiency, novel bond formations, milder reaction conditions. mdpi.com
Multi-Component Reactions (MCRs)Combines three or more reactants in a single step to form a complex product.High atom economy, operational simplicity, rapid generation of chemical libraries. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. For the this compound family, these technologies offer a path to rapidly identify and optimize novel derivatives with high therapeutic potential.

Future applications are expected to include:

Predictive Modeling: ML models can be trained on existing data from related quinazoline compounds to predict the biological activity of novel, virtual this compound derivatives. mdpi.comdoaj.org This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates.

Generative Chemistry: AI algorithms can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity for a target protein and favorable drug-like characteristics. mdpi.com

De Novo Design: By learning the underlying rules of chemical structure and biological function, ML can propose novel structures that a human chemist might not conceptualize, expanding the accessible chemical space for this scaffold. mdpi.com

Role of AI/ML in the this compound Design Pipeline

ApplicationDescriptionExpected ImpactReference
Activity PredictionUsing ML models to forecast the biological activity (e.g., IC50) of virtual compounds against specific targets.Reduces the number of compounds that need to be synthesized and tested, saving time and resources. mdpi.commdpi.com
ADMET PredictionPredicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties early in the design phase.Improves the success rate of drug candidates by eliminating compounds with poor pharmacokinetic profiles. mdpi.com
Structure OptimizationIteratively modifying a lead compound's structure to enhance desired properties while minimizing undesired ones.Accelerates the lead optimization process. doaj.org

Exploration of Novel Biological Targets and Pathways

The quinazoline core is a well-established "privileged scaffold" known to interact with a wide range of biological targets, particularly protein kinases. nih.govekb.eg A key future direction for this compound research is to move beyond well-trodden targets and explore novel proteins and signaling pathways implicated in disease.

Kinase Inhibition: While targets like the Epidermal Growth Factor Receptor (EGFR) are well-known for quinazolines, research on related scaffolds like thiazolo[5,4-f]quinazolines has revealed potent activity against other kinases involved in neurodegenerative diseases and cell cycle regulation, such as CDK5, GSK-3, and DYRK1A. nih.govnih.gov Investigating this compound derivatives against a broad panel of kinases could uncover new therapeutic applications.

Signaling Pathway Modulation: The imidazo[4,5-c]quinoline scaffold, a close structural relative, has been shown to simultaneously inhibit the JAK/STAT and NF-κB signaling pathways, which are central to inflammatory processes. nih.gov Exploring whether 9H-imidazo[4,5-f]quinazolines can modulate these or other critical pathways (e.g., PI3K/Akt/mTOR) could open new avenues for treating inflammatory diseases and cancer.

Other Enzyme Families: Beyond kinases, quinazoline derivatives have been designed to target other enzyme classes, such as phosphodiesterases (PDEs) and histone deacetylases (HDACs). mdpi.comnih.gov Screening this compound libraries against these target families represents a promising strategy for discovering compounds with novel mechanisms of action.

Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesAssociated DiseasesReference
Protein KinasesEGFR, VEGFR, PDGFR, DYRK1A, CDK5, GSK-3Cancer, Neurodegenerative Disorders nih.govnih.govekb.eg
Signaling PathwaysJAK/STAT, NF-κBInflammatory Diseases, Cancer nih.gov
Other EnzymesHistone Deacetylases (HDACs), Phosphodiesterases (PDEs)Cancer, Inflammatory Disorders mdpi.comnih.gov

Development of Advanced Computational Tools for Structure-Based Design

Structure-based drug design relies on understanding the three-dimensional interactions between a ligand and its biological target. The development of more sophisticated computational tools is crucial for designing potent and selective inhibitors based on the this compound scaffold.

Future progress will be driven by:

Molecular Docking: Advanced docking algorithms will provide more accurate predictions of the binding poses and affinities of this compound derivatives within the active sites of target proteins. nih.govijfmr.com This is essential for understanding structure-activity relationships (SAR).

3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) will be used to build predictive 3D models. mdpi.com These models can guide the rational design of new derivatives by highlighting which structural modifications are likely to enhance biological activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing deeper insights into binding stability and the conformational changes that occur upon binding. nih.gov This level of detail is invaluable for refining lead compounds.

Computational Tools in this compound Design

ToolFunctionApplication in ResearchReference
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein.Virtual screening, understanding key binding interactions, explaining SAR. nih.govnih.gov
3D-QSAR (CoMFA/CoMSIA)Correlates the 3D structural features of molecules with their biological activity.Generates predictive models to guide the design of more potent analogues. mdpi.com
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules over time.Assesses the stability of ligand-protein complexes and reveals dynamic interactions. nih.gov

Investigation of Multitarget Ligand Design Principles

Complex multifactorial diseases such as cancer often involve redundancies and crosstalk between multiple signaling pathways, which can lead to drug resistance when using single-target agents. frontiersin.org The development of multi-target-directed ligands (MTDLs), single molecules designed to engage two or more biological targets simultaneously, is a compelling strategy to overcome these challenges. The this compound scaffold is an excellent candidate for applying these principles.

Future research in this area will focus on:

Dual Kinase Inhibition: Building on work with related quinazoline cores, derivatives of this compound could be rationally designed to inhibit key pairs of kinases, such as EGFR and VEGFR-2, which are involved in both tumor proliferation and angiogenesis. nih.govresearchgate.net

Polypharmacology Profiling: Systematically screening promising this compound compounds against large panels of targets to identify their "polypharmacology"—the full spectrum of their biological interactions. This can reveal unexpected therapeutic opportunities or potential off-target effects.

Hybrid Molecule Design: This approach involves combining the pharmacophoric elements of two different inhibitors into a single molecule. For instance, a this compound moiety could be linked to another pharmacophore known to inhibit a different target, creating a novel dual-action agent. frontiersin.org The design of thiazolo[5,4-f]quinazolin-9(8H)-ones as inhibitors of multiple Ser/Thr kinases serves as a strong precedent for this approach. nih.govnih.gov

Examples of Multitarget Quinazoline-Based Scaffolds

ScaffoldTargetsTherapeutic AreaReference
Thiazolo[5,4-f]quinazolin-9(8H)-oneCDK5, GSK-3, CLK1, CK1, DYRK1ANeurodegenerative Disorders nih.govnih.gov
4-AnilinoquinazolineEGFR, VEGFR-2, PDGFR-βCancer nih.gov
Quinazoline-4-one/1,2,4-oxadiazole HybridsEGFR, BRAFV600ECancer frontiersin.org

Q & A

Q. What controls are essential when assessing the antioxidant activity of imidazo[4,5-f]quinazoline derivatives?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid) in DPPH/ABTS radical scavenging assays. Account for solvent effects (e.g., DMSO quenching radicals) by using ≤1% v/v. UV-Vis measurements should baseline-correct for compound absorbance. Triplicate runs and ANOVA statistical analysis minimize false positives .

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